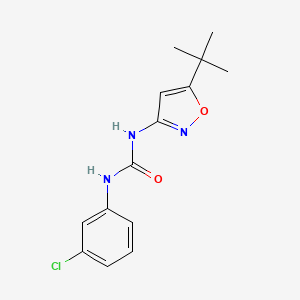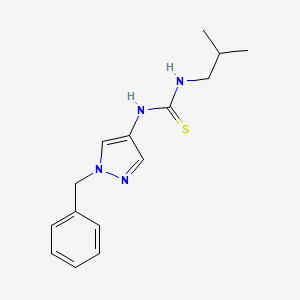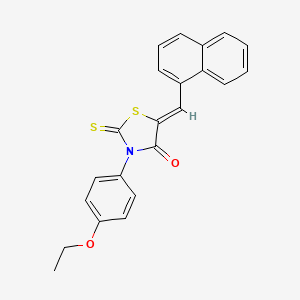![molecular formula C13H18Cl2N2O2 B4840568 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea
Übersicht
Beschreibung
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron is primarily used to control broadleaf and grassy weeds in crops such as cotton, soybeans, sugarcane, and citrus fruits.
Wirkmechanismus
Further research is needed to better understand the mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea and its effects on plants and non-target organisms.
Conclusion:
In conclusion, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy production and ultimately the death of the plant. N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments, and there are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, including the development of new herbicides, bioremediation, environmental monitoring, and further understanding of its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is readily available and can be purchased from chemical suppliers.
2. Cost-effectiveness: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is relatively inexpensive compared to other herbicides.
3. Stability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is stable under normal laboratory conditions.
Some of the limitations include:
1. Toxicity to non-target organisms: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is toxic to aquatic organisms, which can limit its use in certain experiments.
2. Limited solubility: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has limited solubility in water, which can limit its effectiveness in certain experiments.
3. Environmental concerns: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is known to persist in the environment, which can raise concerns about its long-term effects on the ecosystem.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea. Some of these include:
1. Development of new herbicides: The development of new herbicides that are more effective and less toxic to non-target organisms.
2. Bioremediation: Further research is needed to explore the potential use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea in bioremediation of contaminated soil and water.
3. Environmental monitoring: The use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea as a marker for environmental monitoring can be further explored to better understand the contamination of herbicides in soil and water.
4.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is commonly used in agriculture to control the growth of weeds in crops. Its effectiveness in controlling weeds has been extensively studied in various crops.
2. Environmental monitoring: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been used as a marker to monitor the environmental contamination of herbicides in soil and water.
3. Bioremediation: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been shown to be biodegradable under certain conditions. Its biodegradability has been studied for its potential use in bioremediation of contaminated soil and water.
Eigenschaften
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-9(11-5-4-10(14)8-12(11)15)17-13(18)16-6-3-7-19-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIRYMIIYJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)


![2-methyl-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4840575.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)

